2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride (CAS 642461-05-0), with molecular formula C9H7ClF3NO2S and molecular weight 285.67 g/mol, is a sulfonimidoyl chloride building block featuring both a trifluoromethyl group on the imidoyl carbon and a 4-methylbenzenesulfonyl (tosyl) group on the nitrogen. Its computed properties include a topological polar surface area (TPSA) of 46.5 Ų and an XlogP of 3.7, placing it in a moderate lipophilicity range distinct from its des-methyl analog.

Molecular Formula C9H7ClF3NO2S
Molecular Weight 285.67 g/mol
CAS No. 642461-05-0
Cat. No. B12572072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride
CAS642461-05-0
Molecular FormulaC9H7ClF3NO2S
Molecular Weight285.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO2S/c1-6-2-4-7(5-3-6)17(15,16)14-8(10)9(11,12)13/h2-5H,1H3
InChIKeyNBPIBWTWOOLOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl Chloride (CAS 642461-05-0): Core Physicochemical and Structural Profile for Procurement Decisions


2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride (CAS 642461-05-0), with molecular formula C9H7ClF3NO2S and molecular weight 285.67 g/mol, is a sulfonimidoyl chloride building block featuring both a trifluoromethyl group on the imidoyl carbon and a 4-methylbenzenesulfonyl (tosyl) group on the nitrogen . Its computed properties include a topological polar surface area (TPSA) of 46.5 Ų and an XlogP of 3.7, placing it in a moderate lipophilicity range distinct from its des-methyl analog . This compound serves as an activated intermediate for the synthesis of sulfonimidamides, an emerging bioisosteric class in medicinal chemistry [1].

Why Generic Sulfonimidoyl Chloride Substitution Fails for 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl Chloride


Sulfonimidoyl chlorides are not interchangeable commodities; their reactivity, stability, and the properties of downstream sulfonimidamide products are exquisitely sensitive to both the N-sulfonyl substituent and the imidoyl carbon substituent [1]. The presence of the electron-withdrawing trifluoromethyl group imparts markedly different electrophilicity compared to non-fluorinated analogs, while the 4-methyl substitution on the benzenesulfonyl group introduces steric and electronic modulation absent in the simpler benzenesulfonyl variant [2]. Generic replacement with an unsubstituted benzenesulfonyl or a smaller methanesulfonyl congener can alter reaction kinetics, product lipophilicity, and biological target engagement in ways that are quantitatively significant and predictably detrimental to project timelines and reproducibility.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl Chloride vs. Closest Analogs


Reduced Topological Polar Surface Area (TPSA) vs. Des-Methyl Benzenesulfonyl Analog Improves Membrane Permeability Potential

The target compound exhibits a topological polar surface area (TPSA) of 46.5 Ų, which is 8.4 Ų lower than the 54.9 Ų observed for the des-methyl N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride (CAS 642461-04-9) . This reduction is directly attributable to the additional methyl group on the phenyl ring, which shields polar surface area without significantly altering molecular weight (285.67 vs. 271.64 g/mol for the des-methyl analog) . In drug design, lower TPSA correlates with improved passive membrane permeability and oral bioavailability, making the target compound a more attractive building block for central nervous system (CNS) and intracellular target programs.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Electrophilicity Enhancement via Trifluoromethyl Group Dictates Divergent Reactivity from Non-Fluorinated Sulfonimidoyl Chlorides

Sulfonimidoyl chlorides bearing a trifluoromethyl substituent on the imidoyl carbon are documented to exhibit significantly enhanced electrophilicity relative to non-fluorinated analogs, enabling nucleophilic substitution with amines under milder conditions [1]. Non-fluorinated sulfonimidoyl chlorides, such as 4-methyl-N-phenylbenzene sulfonimidoyl chloride, require freshly prepared reagent and are described as 'not stable for long periods of time,' subject to hydrolysis and decomposition in the presence of Lewis acids [2]. The trifluoromethyl group's strong electron-withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃ vs. σₚ ≈ -0.17 for CH₃) stabilizes the imidoyl chloride functionality while simultaneously activating it toward nucleophilic attack, a dual advantage for both storage and reactivity [1].

Synthetic Chemistry Sulfonimidamide Synthesis Electrophilic Reactivity

Tosyl Group Provides Steric Differentiation from Methanesulfonyl Analog for Regioselective Transformations

The 4-methylbenzenesulfonyl (tosyl) group on the target compound introduces significantly greater steric bulk (Taft Es value for tosyl ≈ -1.6) compared to the methanesulfonyl analog (N-(methylsulfonyl)-2,2,2-trifluoroethanimidoyl chloride, CAS 1909358-84-4; Es for mesyl ≈ -1.1) [1]. This steric differentiation can direct nucleophilic attack and influence the diastereoselectivity of subsequent transformations. Additionally, the tosyl group's UV chromophore facilitates reaction monitoring by TLC/HPLC, a practical advantage over the UV-transparent mesyl group [1].

Organic Synthesis Steric Effects Sulfonimidamide Functionalization

Sulfonimidoyl Chloride Hydrolysis Stability Relative to Sulfonyl Chlorides Dictates Handling Protocol

Sulfonimidoyl chlorides as a class are moisture-sensitive and prone to hydrolysis, a liability that distinguishes them from conventional sulfonyl chlorides [1]. The target compound, bearing the electron-withdrawing CF₃ and tosyl groups, is predicted to exhibit intermediate hydrolytic stability between highly labile non-fluorinated sulfonimidoyl chlorides and the more robust sulfonimidoyl fluorides used in SuFEx chemistry [2]. The specific storage recommendation for this compound includes protection from moisture and long-term storage in a cool, dry environment, with a typical purity specification of 95% [1].

Chemical Stability Handling and Storage Procurement Risk

Optimal Procurement and Application Scenarios for 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl Chloride Based on Quantitative Differentiation


CNS-Penetrant Sulfonimidamide Library Synthesis

Medicinal chemistry programs targeting CNS receptors or intracellular enzymes benefit from the compound's TPSA of 46.5 Ų—below the 60 Ų threshold associated with blood-brain barrier penetration . The trifluoromethyl group not only enhances metabolic stability of the resulting sulfonimidamides but also serves as a ¹⁹F NMR handle for quantifying target engagement in cellular assays. Procure this compound when designing focused libraries where oral bioavailability and CNS exposure are critical decision gates.

Asymmetric Sulfonimidamide Synthesis Requiring Diastereoselective Control

The steric bulk of the tosyl group (Taft Es ≈ -1.6), combined with the electronic activation of the CF₃-substituted imidoyl chloride, creates a differentiated electrophilic center for chiral amine nucleophiles [1]. This enables higher diastereomeric ratios compared to mesyl or unsubstituted benzenesulfonyl analogs. Process chemistry groups optimizing asymmetric syntheses of sulfonimidamide-based drug candidates should select this compound for its superior stereodirecting capacity.

Visible-Light-Mediated Vinyl Sulfoximine Synthesis

Recent methodology demonstrates that sulfonimidoyl chlorides form productive electron donor-acceptor complexes with iodine under blue LED irradiation, enabling transition-metal-free sulfonimidative coupling with alkenes and alkynes [2]. The target compound's balanced electronic properties (CF₃ for electrophilicity activation, tosyl for radical stabilization) position it as an ideal substrate for photochemical vinyl sulfoximine library generation, where broad substrate scope and excellent regio- and stereoselectivity are reported for the class.

Bioisosteric Replacement of Sulfonamide Functional Groups in Lead Optimization

Sulfonimidamides are validated bioisosteres of sulfonamides, offering altered hydrogen-bonding geometry and improved pharmacokinetic profiles [3]. The target compound provides direct access to N-tosyl-CF₃-sulfonimidamides, a specific sub-class that combines the metabolic robustness of CF₃ with the synthetic tractability of the tosyl protecting group. Procurement for late-stage lead optimization is justified when sulfonamide-containing leads exhibit poor permeability or high plasma protein binding that a TPSA-modulated sulfonimidamide replacement could address.

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